molecular formula C18H23N3O3S B2826585 methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1171958-90-9

methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2826585
CAS No.: 1171958-90-9
M. Wt: 361.46
InChI Key: UCQCBPFTTPJCID-UHFFFAOYSA-N
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Description

Methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that features a pyrazole ring and a tetrahydrobenzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the construction of the tetrahydrobenzo[b]thiophene moiety. The final step involves the coupling of these two fragments under specific reaction conditions, such as the use of catalysts and solvents .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings .

Mechanism of Action

The mechanism of action of methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific structural features, which confer distinct chemical and biological properties. The combination of the pyrazole and tetrahydrobenzo[b]thiophene moieties allows for unique interactions with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 2-[(1-ethyl-5-methylpyrazole-3-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-5-21-11(3)9-13(20-21)16(22)19-17-15(18(23)24-4)12-7-6-10(2)8-14(12)25-17/h9-10H,5-8H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQCBPFTTPJCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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